5,5-Dimethylhex-1-yne molecular structure
5,5-Dimethylhex-1-yne molecular structure
An In-depth Technical Guide to the Molecular Structure and Reactivity of 5,5-Dimethylhex-1-yne
Abstract
5,5-Dimethylhex-1-yne is a terminal alkyne characterized by a linear acetylenic unit and a sterically demanding tert-butyl group. This unique structural combination imparts specific physicochemical properties and a predictable yet versatile reactivity profile. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, and synthetic utility. We delve into the causality behind its chemical behavior, offering field-proven insights for its application as a foundational building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals.
Introduction to 5,5-Dimethylhex-1-yne: A Structurally Significant Building Block
Terminal alkynes are a cornerstone of modern organic synthesis, prized for the reactivity of both their acidic proton and their electron-rich triple bond.[1][2] 5,5-Dimethylhex-1-yne, also known as neohexylethyne, emerges as a particularly valuable synthon. Its structure incorporates a neohexyl moiety (a 3,3-dimethylbutyl group), which is frequently employed in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism or to modulate lipophilicity. Understanding the foundational molecular structure and reactivity of this compound is therefore critical for its effective deployment in multi-step synthetic campaigns.
Core Molecular Structure and Physicochemical Properties
The chemical identity and properties of 5,5-Dimethylhex-1-yne are dictated by its unique arrangement of atoms and functional groups.
IUPAC Nomenclature and Chemical Identifiers
A clear identification of the molecule is paramount for regulatory and research purposes. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5,5-Dimethylhex-1-yne | [3] |
| Synonym | 1-Hexyne, 5,5-dimethyl- | [3][4] |
| CAS Number | 108490-21-7 | [3][5][6] |
| Molecular Formula | C8H14 | [3][4] |
| Molecular Weight | 110.20 g/mol | [3] |
Structural Analysis: Connectivity and Geometry
The structure of 5,5-Dimethylhex-1-yne features a six-carbon chain with a carbon-carbon triple bond initiating at position 1. The defining feature is the quaternary carbon at position 5, bonded to three methyl groups, which form a tert-butyl group.
The geometry is a tale of two distinct hybridization states. The acetylenic carbons (C1 and C2) are sp-hybridized, enforcing a linear geometry with bond angles of approximately 180°. This linearity is a critical feature influencing how the molecule approaches and interacts with other reagents. In contrast, the remainder of the carbon backbone, including the sterically imposing tert-butyl group, consists of sp³-hybridized carbons with tetrahedral geometry and bond angles of ~109.5°. This steric bulk at the C5 position can significantly influence the accessibility of the reactive alkyne unit in certain chemical transformations.
Caption: Skeletal structure of 5,5-Dimethylhex-1-yne.
Physicochemical Properties
The physical properties of the molecule are essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Exact Mass | 110.10955 Da | [3] |
| XLogP3-AA (Lipophilicity) | 3.1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Normal Boiling Point (Calculated) | 369.33 K (96.18 °C) | [7] |
| Complexity | 94.9 | [3] |
Spectroscopic Signature for Structural Verification
Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for 5,5-Dimethylhex-1-yne, which serve as a benchmark for experimental validation.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to be clean and highly informative, with distinct signals for each unique proton environment.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| ≡C-H (H1) | ~1.9 - 2.1 | Triplet (t) | 1H | Acetylenic proton, coupled to the two H3 protons. |
| -C≡C-CH ₂- (H3) | ~2.1 - 2.3 | Triplet (t) | 2H | Methylene protons adjacent to the alkyne, coupled to the H1 proton. |
| -CH ₂-C(CH₃)₃ (H4) | ~1.4 - 1.6 | Singlet | 2H | Methylene protons adjacent to the tert-butyl group. |
| -C(CH ₃)₃ (H6, H7, H8) | ~0.9 - 1.0 | Singlet (s) | 9H | Nine equivalent protons of the three methyl groups in the tert-butyl moiety. |
¹³C NMR Spectroscopy Analysis
The carbon NMR spectrum provides a definitive count of the unique carbon atoms in the molecule.
| Carbon Environment | Chemical Shift (δ, ppm) | Rationale |
| C ≡CH (C1) | ~68 - 72 | sp-hybridized carbon bonded to the terminal hydrogen. |
| -C ≡C- (C2) | ~82 - 86 | sp-hybridized carbon bonded to the alkyl chain. |
| -C≡C-C H₂- (C3) | ~18 - 22 | sp³-hybridized methylene carbon adjacent to the alkyne. |
| -C H₂-C(CH₃)₃ (C4) | ~40 - 45 | sp³-hybridized methylene carbon adjacent to the tert-butyl group. |
| -C (CH₃)₃ (C5) | ~30 - 35 | Quaternary sp³-hybridized carbon of the tert-butyl group. |
| -C(C H₃)₃ (C6, C7, C8) | ~28 - 32 | Equivalent sp³-hybridized methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups present.
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibration Type |
| ≡C-H | ~3300 | Strong, Sharp | Stretch |
| C≡C | ~2100 - 2140 | Weak to Medium | Stretch |
| C-H (sp³) | ~2850 - 3000 | Strong | Stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would reveal the molecular weight and characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 110. A prominent fragment would be the loss of a methyl group ([M-15]⁺) at m/z = 95, and a particularly stable fragment corresponding to the tert-butyl cation at m/z = 57.
Synthesis and Handling
A robust synthetic protocol is essential for accessing 5,5-Dimethylhex-1-yne. The most direct and logical approach involves the Sₙ2 reaction of an acetylide anion with a suitable primary alkyl halide.[8]
Protocol: Synthesis via Alkylation of Sodium Acetylide
This procedure outlines the synthesis from sodium acetylide and 1-bromo-3,3-dimethylbutane.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Acetylene gas (C₂H₂)
-
1-bromo-3,3-dimethylbutane
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Acetylide Formation: In a three-neck flask equipped with a dry ice condenser and an inlet for gas, condense liquid ammonia (~250 mL for a 0.5 mol scale reaction). Add a catalytic amount of ferric nitrate.
-
Carefully add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Bubble acetylene gas through the solution. The blue color will dissipate as the sodium acetylide salt precipitates. Continue until the solution is colorless or a gray suspension forms.
-
Alkylation: Slowly add a solution of 1-bromo-3,3-dimethylbutane in anhydrous ether to the sodium acetylide suspension. Causality Note: The use of a primary halide is critical to ensure an Sₙ2 reaction pathway; secondary or tertiary halides would lead to elimination products via an E2 mechanism.[8]
-
Allow the reaction to stir at the temperature of liquid ammonia for several hours or overnight as the ammonia evaporates.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 5,5-Dimethylhex-1-yne.
Chemical Reactivity and Synthetic Utility
The utility of 5,5-Dimethylhex-1-yne is derived from two primary modes of reactivity: reactions involving the acidic proton and additions across the triple bond.
The Acidic Acetylenic Proton: A Gateway to C-C Bond Formation
The proton on C1 is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons.[1][9] This allows for its selective removal by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to generate a potent carbon nucleophile (an acetylide). This acetylide is a powerful tool for constructing new carbon-carbon bonds.[8][9]
Caption: Workflow for C-C bond formation using 5,5-Dimethylhex-1-yne.
Reactions at the Triple Bond: Electrophilic Additions
The π-bonds of the alkyne are electron-rich and susceptible to electrophilic addition, analogous to alkenes.[2][10]
-
Hydrogenation: Complete reduction to the corresponding alkane (2,2-dimethylhexane) is achieved with catalysts like palladium on carbon (Pd/C) and H₂. Partial reduction to the cis-alkene (5,5-dimethyl-cis-hex-1-ene) can be accomplished using Lindlar's catalyst, a poisoned catalyst that stops the reaction at the alkene stage.[1]
-
Hydration (Regioselective Synthesis of Carbonyls): The addition of water across the triple bond is a powerful method for synthesizing ketones or aldehydes, and the choice of catalyst dictates the regiochemical outcome.
-
Markovnikov Hydration: Treatment with aqueous sulfuric acid (H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst yields an enol intermediate that tautomerizes to the methyl ketone (5,5-dimethyl-2-hexanone).[8]
-
Anti-Markovnikov Hydration: A two-step hydroboration-oxidation sequence (using a bulky borane like disiamylborane followed by oxidation with H₂O₂/NaOH) produces an enol that tautomerizes to the aldehyde (5,5-dimethylhexanal).[1][8] The choice of a sterically hindered borane is crucial to ensure addition at the less hindered terminal carbon.
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Conclusion
5,5-Dimethylhex-1-yne is more than a simple hydrocarbon; it is a precision tool for the modern synthetic chemist. Its well-defined molecular structure, characterized by a reactive terminal alkyne and a sterically influential tert-butyl group, provides a predictable platform for complex molecular construction. The ability to selectively functionalize either the terminal proton or the triple bond, often with high regioselectivity, makes it an invaluable building block for introducing the neohexyl moiety in pharmaceutical and materials science applications. The synthetic protocols and spectroscopic data presented in this guide offer a robust framework for the confident and effective utilization of this versatile compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]
- 3. 1-Hexyne, 5,5-dimethyl- | C8H14 | CID 529275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexyne, 5,5-dimethyl [webbook.nist.gov]
- 5. 108490-21-7(5,5-dimethylhex-1-yne) | Kuujia.com [kuujia.com]
- 6. 108490-21-7(5,5-dimethylhex-1-yne) | Kuujia.com [kuujia.com]
- 7. 1-Hexyne, 5,5-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
